Bicyclo(2.1.1)hexane
Overview
Description
Bicyclo(2.1.1)hexane is a saturated bicyclic hydrocarbon with the molecular formula C6H10. It is characterized by its unique structure, which consists of two fused cyclopropane rings and a cyclobutane ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing this compound involves the photochemical [2+2] cycloaddition of 1,5-dienes.
Lewis Acid-Catalyzed Cycloaddition: Another method involves the formal cycloaddition between silyl enol ethers and bicyclo(1.1.0)butanes under Lewis acid catalysis.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to reaction conditions and equipment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, organometallic compounds.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and carboxylic acids, while reduction typically produces alkanes.
Chemistry:
- This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine:
- In medicinal chemistry, this compound is explored as a bioisostere for benzene rings, providing similar structural properties while potentially improving pharmacokinetics and metabolic stability .
Industry:
- The compound’s unique properties make it valuable in the development of new materials and polymers. Its strained ring system can impart desirable mechanical and thermal properties to these materials.
Mechanism of Action
Comparison with Similar Compounds
Bicyclo(1.1.1)pentane: This compound is another strained bicyclic hydrocarbon, often used as a bioisostere for para-substituted benzene rings.
Bicyclo(3.1.1)heptane: Known for its use as a bioisostere for meta-substituted benzene rings.
Uniqueness:
- Bicyclo(2.1.1)hexane is unique due to its specific ring strain and structural properties, which make it a valuable tool in the development of new chemical entities. Its ability to mimic benzene rings while offering different physicochemical properties sets it apart from other similar compounds .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRMEYFZHIPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182720 | |
Record name | Bicyclo(2.1.1)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285-86-9 | |
Record name | Bicyclo(2.1.1)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.1.1)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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